molecular formula C19H20ClNO5 B2858930 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-48-8

2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2858930
CAS No.: 1797878-48-8
M. Wt: 377.82
InChI Key: JMLGLRNWAZDMSH-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic compound featuring a substituted phenylamino-oxoethyl group linked to a 4-methylphenylacetate moiety. Its structure integrates chloro, methoxy, and methyl substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-12-4-6-13(7-5-12)8-19(23)26-11-18(22)21-15-9-14(20)16(24-2)10-17(15)25-3/h4-7,9-10H,8,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGLRNWAZDMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN1O4C_{16}H_{18}ClN_{1}O_{4}, with a molecular weight of 335.77 g/mol. The structure features a chloro-substituted aromatic ring, methoxy groups, and an acetate moiety which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets. The proposed mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Signal Transduction Pathways : It could affect pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is pivotal in cell growth and survival.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameBiological ActivityReference
4-(2-chloroethyl)-phenyl acetateInhibits PI3K/Akt pathway; induces apoptosis
PIB-SOsBlocks cell cycle progression in cancer cells
Thiazole derivativesCytotoxic activity against various tumor cell lines

Case Studies

  • Cell Cycle Arrest : A study on a structurally similar compound demonstrated that it induced cell cycle arrest in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. This suggests that this compound may exhibit similar effects by modulating cell cycle regulatory proteins.
  • Cytotoxicity Evaluation : In vitro assays have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives showed IC50 values in the micromolar range against glioblastoma and melanoma cells, indicating potential for further development as anticancer agents.

Scientific Research Applications

The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, supported by data tables and relevant case studies.

Structural Representation

The structural formula can be represented as follows:C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8This structure includes a chloro-substituted aromatic ring, which is crucial for its biological activity.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Studies have indicated that derivatives of similar compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.

Cancer Research

Recent studies have explored the cytotoxic effects of compounds with similar structures against various cancer cell lines. The presence of the chloro and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. For instance, research has shown that compounds with similar scaffolds can induce apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects

Preliminary findings suggest that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which the compound may exert its effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX enzymes ,
CytotoxicityInduction of apoptosis ,
NeuroprotectionReduction of oxidative stress ,

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of a series of chloro-substituted phenyl compounds, including derivatives similar to This compound . The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of compounds containing methoxy and chloro groups on neuronal cells subjected to oxidative stress. The findings demonstrated that these compounds could significantly reduce markers of oxidative damage and improve cell viability, indicating their potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The dihedral angles between aromatic groups in similar compounds reveal steric and electronic influences:

  • 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate : Dihedral angle = 46.51° between 3-bromobenzoate and 4-methylphenyl groups .
  • 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate : Dihedral angle = 66.66° (for bromo analog) .
  • Analog with 4-methoxyphenyl groups : Substitution with electron-donating methoxy groups (e.g., 2-(4-methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate, CAS 132589-78-7) may reduce steric strain compared to chloro substituents .

Key Insight : Chloro and bromo substituents increase dihedral angles due to steric bulk and electron-withdrawing effects, whereas methoxy groups may enhance planarity.

Physicochemical Properties

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Biological Relevance Reference
Target Compound C₁₈H₁₉ClNO₅ 364.8 (calc.) N/A Cl, 2,4-OCH₃, 4-CH₃ Likely agrochemical/drug -
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate C₁₆H₁₃BrO₄ 349.18 96–97 Br, CH₃ Synthetic intermediate
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate C₁₅H₁₁ClO₅ 306.70 180 Cl, OH Photo-removable protecting group
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate C₁₈H₁₈O₅ 314.33 N/A OCH₃ Pharma intermediate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 223.23 N/A OCH₃ API precursor

Notes:

  • Chloro and bromo substituents increase molecular weight and melting points due to stronger intermolecular forces (e.g., halogen bonding) .

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